3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione
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Overview
Description
3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a thiolane ring, a hydroxyphenyl group, and a thioxomethylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxyaniline with a thioxomethylating agent under controlled conditions. This is followed by cyclization with a suitable thiolane precursor. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise temperature and pressure controls. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of catalysts and solvents is crucial to optimize the reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thioxomethyl group can be reduced to a thiol group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include quinone derivatives, thiol compounds, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the thioxomethyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-((4-Hydroxyphenyl)amino)propanoic acid: Known for its antioxidant properties.
3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid: Found in human urine and related to dietary phenylalanine.
Uniqueness
3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione is unique due to its combination of a thiolane ring and a thioxomethylamino group, which provides distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H16N2O3S2 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea |
InChI |
InChI=1S/C12H16N2O3S2/c1-12(5-6-19(16,17)8-12)14-11(18)13-9-3-2-4-10(15)7-9/h2-4,7,15H,5-6,8H2,1H3,(H2,13,14,18) |
InChI Key |
XZMRMYIOMHPPHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=S)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
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